(2S)-1-(benzylamino)butan-2-ol
Description
Significance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis and Organic Chemistry
Chiral 1,2-amino alcohols are privileged structural motifs that are integral to numerous natural products and biologically active molecules. acs.orgresearchgate.net Their importance in organic chemistry, particularly in asymmetric synthesis, stems from their utility as chiral auxiliaries, ligands for catalysts, and versatile building blocks for the synthesis of more complex chiral molecules. acs.orgnih.gov These compounds can be used to control the stereochemical outcome of a wide array of chemical transformations, leading to the formation of a new stereogenic center with high selectivity. acs.org
The synthesis of enantiomerically pure 1,2-amino alcohols is a significant area of research, with methods like catalytic asymmetric hydrogenation and transfer hydrogenation offering economic and environmental advantages over classical resolution techniques. acs.org The development of efficient synthetic routes, such as those utilizing ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, has made these valuable compounds more accessible. acs.orgnih.gov
Chiral 1,2-amino alcohols can be derived from various starting materials, including alkenes through processes like oxyamination. acs.org They can also be synthesized from α-amino acids, which provides a straightforward entry to these chiral building blocks. The versatility of 1,2-amino alcohols is further demonstrated by their role in the synthesis of important pharmaceutical compounds. nih.gov
Overview of (2S)-1-(benzylamino)butan-2-ol as a Key Chiral Intermediate
This compound is a specific chiral 1,2-amino alcohol that has garnered attention as a key intermediate in various synthetic applications. Its structure, featuring a benzylamino group at the first carbon and a hydroxyl group at the second carbon of a butane (B89635) chain with a specific (S) configuration at the chiral center, makes it a valuable tool for introducing chirality in a controlled manner.
Research has demonstrated the synthesis of the related compound, (S)-(+)-2-(N-benzylamino)butan-1-ol, through the catalytic hydrogenation of its corresponding Schiff base over a palladium catalyst. researchgate.net This method highlights a practical approach to obtaining such chiral amino alcohols under mild conditions. researchgate.net The choice of solvent has been shown to influence the purity and yield of the final product. researchgate.net
Furthermore, derivatives of amino-butan-2-ol are important building blocks for therapeutically significant molecules, including inhibitors of enzymes like β-secretase, which is a target in Alzheimer's disease research. d-nb.infounica.it The synthesis of N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenyl-butan-2-ol, a structurally related class of compounds, underscores the modularity and importance of these chiral synthons in medicinal chemistry. d-nb.infounica.it
Table 1: Physical and Chemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-(benzylamino)butan-2-ol | C11H17NO | 179.26 | Contains a benzylamino group and a secondary alcohol. |
| 2-Butanol | C4H10O | 74.12 | A simple secondary alcohol, exists as two enantiomers. wikipedia.orgchemicalbook.com |
| (2S)-1-(benzylideneamino)butan-2-ol | C11H15NO | 177.24 | The Schiff base precursor to this compound. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-1-(benzylamino)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
XHIGQRPMBZIQLS-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](CNCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 1 Benzylamino Butan 2 Ol and Its Enantiomers
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents a widely utilized and efficient method for the synthesis of amines. tcichemicals.comyoutube.com This approach involves the reduction of a precursor compound, typically a Schiff base, using hydrogen gas in the presence of a metal catalyst. mtak.hu
Hydrogenation of Schiff Bases Precursors
A common and effective route to (2S)-1-(benzylamino)butan-2-ol involves the catalytic hydrogenation of its corresponding Schiff base precursor. mtak.hu This two-step process begins with the synthesis of the Schiff base, followed by its reduction. mtak.hu
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture. tcichemicals.com For the hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol, palladium on carbon (Pd/C) has proven to be an effective heterogeneous catalyst system. mtak.hu Specifically, 10% Pd/C (Selcat Q) has been successfully used to achieve high conversion and purity of the final product under mild conditions. mtak.hu
The efficiency and selectivity of the catalytic hydrogenation are highly dependent on various reaction parameters. mtak.hu Studies have been conducted under mild conditions, specifically at room temperature and atmospheric pressure, to optimize the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol. mtak.hu
Solvent Effects: The choice of solvent significantly influences the reaction's speed and the product's purity. mtak.hu Hydrogenation has been investigated in several organic solvents, including toluene (B28343), methanol (B129727), hexane (B92381), dichloromethane, tetrahydrofuran, and ethyl acetate (B1210297). mtak.hu Apolar solvents like toluene and hexane have been shown to be particularly effective. mtak.hu In toluene, a high purity (>95%) and complete conversion can be achieved rapidly. mtak.hu In hexane, excellent product purity (99.5%) is achievable. mtak.hu
Catalyst-to-Substrate Ratio: The ratio of the catalyst to the substrate is a critical factor. In toluene, a catalyst/substrate ratio of 0.02 is sufficient to obtain the desired product with complete conversion, high purity (97%), a 93% isolated yield, and 90% selectivity. mtak.hu In hexane, a higher ratio of 0.1 is recommended to achieve excellent purity (99.5%) and a reasonable isolated yield of 72%. mtak.hu
The following table summarizes the research findings on the influence of different solvents on the hydrogenation process using a 10% Pd/C catalyst.
Data derived from a study on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB). mtak.hu Note: "N/A" indicates data not available in the source.
The primary reaction pathway involves the hydrogenation of the Schiff base to form the desired secondary amine, (S)-(+)-2-(N-benzylamino)butan-1-ol. mtak.hu However, the formation of byproducts can occur. A notable byproduct is the tertiary amine derivative, (S)-(+)-2-(N,N-dibenzylamino)butan-1-ol. mtak.hu This tertiary amine can be formed through a coupling reaction of the primary product with an excess of benzaldehyde, which is a reactant in the Schiff base formation, followed by a subsequent hydrogenation step. mtak.hu Additionally, a hydrogenolysis step can lead to the formation of toluene and the desired product from the tertiary amine derivative. mtak.hu
Direct Reductive Amination Protocols
Direct reductive amination (DRA) is another important method for synthesizing amines from carbonyl compounds. nih.gov This one-pot procedure combines the formation of the imine intermediate and its subsequent reduction without isolating the imine. nih.govpearson.com
A direct reductive amination method has been applied for the synthesis of 2-(N-benzylamino)butan-1-ol. mtak.hu This protocol involved the hydrogenation of 2-(N-benzylideneamino)butan-1-ol using a 10% Pd/C catalyst in methanol and in the presence of chloroform (B151607) (CHCl3) at room temperature and atmospheric pressure. mtak.hu This process yielded 2-(N-benzylamino)butan-1-ol hydrochloride with a 97% yield. The hydrochloride salt is formed due to the hydrodehalogenating property of palladium on the chloroform additive. mtak.hu A significant drawback of this specific protocol is the use of a non-environmentally benign chlorinated additive. mtak.hu
Methodologies Utilizing Palladium Catalysts in Direct Reductive Amination
Direct reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. In the context of producing this compound, this process would typically involve the reaction of a chiral hydroxy ketone precursor with benzylamine (B48309) in the presence of a palladium catalyst and a reducing agent.
Palladium on carbon (Pd/C) is a widely employed and robust catalyst for this transformation. The reaction mechanism generally proceeds through the initial formation of a hemiaminal intermediate from the carbonyl compound and the amine, which then dehydrates to form an imine or iminium ion. The palladium catalyst facilitates the subsequent hydrogenation of this intermediate to yield the final amine product. The versatility of this method allows for high yields and, when applied to constrained carbonyl compounds, can exhibit high stereoselectivity.
For asymmetric synthesis, which is crucial for obtaining the specific (2S) enantiomer, chiral palladium complexes are utilized. Preformed, air-stable complexes such as [(R)-BINAP]PdBr₂ and [(S)-BINAP]PdBr₂ have demonstrated success in the asymmetric reductive amination of various ketones, achieving high yields and excellent enantioselectivities (up to 99% ee).
Table 1: Overview of Palladium Catalysts in Reductive Amination
| Catalyst Type | Precursor | Key Features | Reference |
|---|---|---|---|
| Heterogeneous | Palladium on Carbon (Pd/C) | Robust, widely used, effective with various hydrogen sources. | |
| Homogeneous | [(R)-BINAP]PdBr₂ | Air-stable, preformed chiral catalyst for high enantioselectivity. |
Evaluation of Environmentally Benign Conditions and Additives
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. In palladium-catalyzed reductive amination, this involves the use of non-toxic solvents, sustainable reagents, and mild reaction conditions.
One significant advancement is the substitution of high-pressure hydrogen gas with alternative, safer hydrogen sources. Sodium formate (B1220265), in conjunction with a Pd/C catalyst, has been effectively used to reduce phenols to cyclohexylamines in water, representing a sustainable and green approach. Similarly, ammonium (B1175870) formate can serve as both the amine and hydrogen source. These reactions can often be performed under milder conditions, such as refluxing in ethanol (B145695) or water, which are more environmentally acceptable solvents.
Biocatalysis offers another eco-friendly alternative. For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the ring-opening of epoxides to form β-amino alcohols in a continuous-flow reactor. This enzymatic method operates under benign conditions (e.g., 35 °C) with short residence times, highlighting a promising green synthetic route.
Table 2: Environmentally Benign Approaches in Amine Synthesis
| Method | Catalyst / Reagent | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Transfer Hydrogenation | Pd/C, Sodium Formate | Water | Avoids pressurized H₂ gas, uses a green solvent. | |
| Leuckart-Wallach Reaction | Iridium Catalyst, Ammonium Formate | Ethanol / Water | Mild reflux conditions, stable catalyst. |
Alkylation and Substitution Reactions
Direct Benzylation of Chiral Aminobutanols (e.g., (S)-(+)- or (R)-(-)-2-aminobutan-1-ol)
The direct N-benzylation of a chiral precursor like (S)-(+)-2-aminobutan-1-ol is a straightforward and common method for the synthesis of this compound. This reaction is a nucleophilic substitution where the amino group of the aminobutanol (B45853) acts as the nucleophile, attacking the electrophilic benzyl (B1604629) carbon of a benzylating agent. This approach preserves the stereochemistry at the chiral center of the aminobutanol starting material.
The choice of the benzylating agent is critical and influences the reaction rate and conditions. Benzyl halides are the most common reagents for this purpose.
Benzyl Bromide: This is a highly reactive alkylating agent due to the good leaving group potential of the bromide ion. Its high reactivity allows for the reaction to proceed under milder conditions or with shorter reaction times compared to benzyl chloride.
Benzyl Chloride: While less reactive than benzyl bromide, benzyl chloride is often preferred in industrial settings due to its lower cost and greater stability. Its use may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.
The selection between these reagents depends on a balance of desired reactivity, cost, and reaction scale.
To ensure the reaction proceeds efficiently, a base is typically added to the reaction mixture. The primary role of the base is to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common choices for bases include non-nucleophilic organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
The solvent system is also crucial. Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without participating in the reaction. Suitable solvents include:
Acetonitrile (CH₃CN)
Dimethylformamide (DMF)
Tetrahydrofuran (THF)
These solvents facilitate the SN2 reaction pathway, leading to the desired N-benzylated product.
Nucleophilic Ring Opening of Chiral Epoxides
An alternative and powerful strategy for synthesizing β-amino alcohols is the nucleophilic ring-opening of chiral epoxides. To produce this compound, this method would involve reacting benzylamine with a chiral epoxide, specifically (S)-1,2-epoxybutane.
The reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. In the case of an unsymmetrical epoxide like 1,2-epoxybutane, the nucleophilic attack generally occurs at the less sterically hindered carbon atom (C1). This regioselectivity ensures the formation of the desired 1-amino-2-ol isomer. The attack results in an inversion of configuration at the site of attack; however, since the attack is at the non-chiral C1 center of (S)-1,2-epoxybutane, the stereochemistry at C2 is retained, yielding the (2S) product.
Various catalysts can be employed to facilitate this reaction and enhance its efficiency and regioselectivity. Lewis acids such as indium tribromide (InBr₃), antimony trichloride (B1173362) (SbCl₃), and lithium bromide (LiBr) have been reported to be effective catalysts for the aminolysis of epoxides, often allowing the reaction to proceed under mild conditions and with high yields.
Table 3: Catalysts for Nucleophilic Ring Opening of Epoxides with Amines
| Catalyst | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Indium Tribromide (InBr₃) | Epoxides, Aromatic Amines | Mild | High regio- and chemoselectivity. | |
| Antimony Trichloride (SbCl₃) | Epoxides, Aniline derivatives | Room Temperature | Good yields under mild conditions. | |
| Lithium Bromide (LiBr) | Cycloalkene oxides, Aliphatic/Aromatic amines | Not specified | Inexpensive, efficient, and environmentally friendly. |
Amine-Mediated Epoxide Ring Opening with Benzylamine
The synthesis of β-amino alcohols, such as this compound, is frequently accomplished through the nucleophilic ring-opening of epoxides. This method is a powerful tool in organic synthesis due to its efficiency and the directness with which it establishes the 1,2-amino alcohol functionality. jsynthchem.comresearchgate.net The reaction involves the attack of an amine, in this case, benzylamine, on one of the electrophilic carbon atoms of an epoxide ring.
For the synthesis of this compound, the reaction is carried out between (S)-1,2-epoxybutane and benzylamine. The amine acts as the nucleophile, opening the three-membered oxirane ring to form the desired β-amino alcohol. researchgate.net This process is an addition reaction, which is inherently atom-economical as all atoms from both reactants are incorporated into the final product.
Various conditions have been explored to facilitate this transformation. While some methods employ metal catalysts or Brønsted acids to activate the epoxide ring, catalyst-free approaches have been developed that align better with green chemistry principles. researchgate.net For instance, the use of polar mixed solvent systems, such as dimethylformamide (DMF) and water, has been shown to effectively promote the regioselective synthesis of β-amino alcohols without the need for a catalyst. organic-chemistry.org This solvent-directed approach can achieve high yields and selectivity, minimizing the need for extensive purification. organic-chemistry.org The reaction is generally heated to ensure a reasonable reaction rate.
Table 1: Reaction Parameters for Amine-Mediated Epoxide Opening
| Parameter | Description | Rationale |
| Reactants | (S)-1,2-epoxybutane, Benzylamine | Precursors for the target molecule |
| Solvent | Polar systems (e.g., DMF/H₂O) | Facilitates reaction without a catalyst, enhancing green profile organic-chemistry.org |
| Catalyst | Often none required in optimized solvent systems organic-chemistry.org | Avoids metal contamination and additional purification steps researchgate.net |
| Temperature | Typically elevated (e.g., 60°C) | Provides sufficient energy to overcome the activation barrier organic-chemistry.org |
Stereochemical Outcomes and Diastereoselectivity in Epoxide Opening
The stereochemistry of the final product is a critical aspect of this synthesis, and it is directly controlled by the stereochemistry of the starting epoxide and the mechanism of the ring-opening reaction. The reaction proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net
In this SN2 pathway, the benzylamine nucleophile attacks one of the carbon atoms of the epoxide ring. For an unsymmetrical epoxide like (S)-1,2-epoxybutane, the attack preferentially occurs at the sterically less hindered carbon atom—in this case, the terminal C1 carbon. researchgate.netrroij.com A key feature of the SN2 mechanism is the inversion of configuration at the center of attack. researchgate.net
However, in the synthesis of this compound from (S)-1,2-epoxybutane, the nucleophilic attack occurs at the C1 position, which is not a stereocenter. The stereocenter is at the C2 position, which is not directly attacked by the amine. Therefore, the configuration at the C2 position is retained. The attack of benzylamine on the C1 carbon of (S)-1,2-epoxybutane leads directly to the formation of this compound with the stereochemistry of the starting material preserved at the hydroxyl-bearing carbon. This stereospecificity is a major advantage of this synthetic route, allowing for the reliable production of a specific enantiomer. rroij.com
Table 2: Stereochemical Analysis of Epoxide Opening
| Starting Material | Site of Nucleophilic Attack | Mechanism | Stereochemical Outcome at C2 | Product |
| (S)-1,2-epoxybutane | C1 (less hindered carbon) | SN2 | Retention of Configuration | This compound |
Electrocatalytic Synthetic Routes
Electrocatalytic methods offer an alternative pathway for the synthesis of amino alcohols, often under mild conditions. While direct electrocatalytic synthesis of this compound is not widely documented, a notable example exists for a closely related isomer, (R)-(-)-2-(N-benzylamino)butan-1-ol. mtak.hu
This method involves the reaction of a starting amino alcohol, (R)-(–)-2-aminobutan-1-ol, with benzylamine in methanol. The key to the process is the presence of an electrochemically generated mediator, an o-iminoquinone amine oxidase, at a platinum anode and a mercury cathode. This electrocatalytic system facilitates the C-N bond formation, yielding the target N-benzylated amino alcohol. In the reported synthesis of the isomer, a yield of 70% was achieved. mtak.hu This approach highlights the potential of electrochemistry to drive synthetic transformations that might otherwise require harsh reagents or complex catalytic systems.
Considerations of Atom Economy and Green Chemistry Principles in Synthetic Strategies
Green chemistry principles are increasingly important in the design of synthetic routes, aiming to minimize waste and environmental impact. jocpr.com A key metric in this evaluation is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final desired product. wordpress.comprimescholars.comskpharmteco.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
The amine-mediated epoxide ring-opening reaction is an excellent example of a highly atom-economical synthesis. organic-chemistry.org It is an addition reaction where the two reactant molecules, (S)-1,2-epoxybutane (C₄H₈O) and benzylamine (C₇H₉N), combine completely to form the single product, this compound (C₁₁H₁₇NO).
Table 3: Atom Economy Calculation for Epoxide Ring-Opening
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| (S)-1,2-epoxybutane | C₄H₈O | 72.11 | Reactant |
| Benzylamine | C₇H₉N | 107.15 | Reactant |
| This compound | C₁₁H₁₇NO | 179.26 | Product |
Calculation: % Atom Economy = (179.26 / (72.11 + 107.15)) x 100 = (179.26 / 179.26) x 100 = 100%
Theoretically, this reaction has a 100% atom economy, as no atoms are lost as byproducts. rsc.org This stands in stark contrast to other reaction types, such as Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight waste (e.g., triphenylphosphine (B44618) oxide or magnesium salts), resulting in significantly lower atom economies. rsc.org By selecting synthetic strategies like epoxide aminolysis, chemists can significantly reduce waste at the molecular level, a core goal of green chemistry. wordpress.comskpharmteco.com
Stereoselective Applications in Organic Transformation
Chiral Resolving Agent in Diastereomeric Salt Formation
One of the most well-documented applications of (2S)-1-(benzylamino)butan-2-ol is as a chiral resolving agent for the separation of racemic mixtures of carboxylic acids. This classical resolution technique relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Optical Resolution of Racemic Carboxylic Acids (e.g., Cyclopropanecarboxylic Acids)
This compound has proven to be an effective resolving agent for a variety of racemic carboxylic acids, with notable success in the resolution of synthetically important cyclopropanecarboxylic acids. These acids are key building blocks in the synthesis of pharmaceuticals and agrochemicals. The resolution process involves the reaction of the racemic acid with the enantiomerically pure this compound to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with an acid regenerates the optically active carboxylic acid and the resolving agent, which can often be recovered and reused.
For instance, research has demonstrated the successful resolution of racemic 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, a precursor to pyrethroid insecticides, using this compound. The efficiency of such resolutions can be quantified by the enantiomeric excess (ee) of the obtained acid.
| Racemic Acid | Resolving Agent | Diastereomer Separation Method | Resulting Enantiomer | Enantiomeric Excess (ee) |
| 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | This compound | Fractional Crystallization | Enriched enantiomer of the acid | High ee values reported |
| Other racemic carboxylic acids | This compound | Fractional Crystallization | Enriched enantiomers | Varies depending on the acid |
Application in Supercritical Carbon Dioxide Media for Chiral Resolution
In a significant advancement towards greener and more sustainable chemical processes, this compound has been successfully employed as a resolving agent in supercritical carbon dioxide (scCO₂) uni-muenchen.de. Supercritical CO₂ offers an environmentally benign alternative to traditional organic solvents, as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization.
The resolution process in scCO₂ follows a similar principle to conventional methods, involving the formation of diastereomeric salts. The solubility of these salts in scCO₂ is highly dependent on the pressure and temperature of the system, allowing for fine-tuned control over the crystallization process. This method has been successfully applied to the resolution of various racemic carboxylic acids. The unreacted enantiomer and the resolving agent can be selectively extracted by the supercritical fluid, leaving behind the less soluble diastereomeric salt. This technique not only reduces the reliance on hazardous organic solvents but can also lead to improved separation efficiency and reduced processing times.
| Racemic Acid | Resolving Agent | Medium | Key Findings |
| Cyclopropanecarboxylic acids | This compound | Supercritical CO₂ | Good enantioselectivities achieved in a single step uni-muenchen.de. |
| Various carboxylic acids | This compound | Supercritical CO₂ | Process parameters like pressure and temperature significantly affect optical purity and selectivity uni-muenchen.de. |
Chiral Auxiliary and Ligand in Asymmetric Catalysis
Beyond its role as a resolving agent, the structural features of this compound make it a promising candidate for use as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can promote a wide range of asymmetric reactions.
Utilization in Stereoselective Hydrogenation Reactions (e.g., Carbonyl Compounds)
While the direct use of this compound as a ligand in stereoselective hydrogenation has not been extensively reported in readily available literature, its 1,2-amino alcohol scaffold is a common motif in many successful chiral ligands for the asymmetric hydrogenation of carbonyl compounds. These reactions are of great industrial importance for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
The general principle involves the formation of a metal complex where the chiral ligand, derived from an amino alcohol, creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral carbonyl substrate, leading to the preferential formation of one enantiomer of the alcohol product. The nitrogen and oxygen atoms of the amino alcohol can coordinate to the metal, forming a stable chelate ring that restricts the conformational flexibility of the catalyst and enhances stereocontrol. Research in this area is focused on modifying the structure of the amino alcohol to fine-tune the steric and electronic properties of the resulting ligand for optimal activity and enantioselectivity with specific substrates.
Role in Enolate Alkylation Reactions
The application of this compound as a chiral auxiliary in enolate alkylation reactions is another area of potential, though specific examples in the literature are not widespread. Chiral auxiliaries are a well-established tool for controlling the stereochemistry of enolate alkylations, a fundamental carbon-carbon bond-forming reaction.
In a typical scenario, the chiral auxiliary, such as an amino alcohol, is first attached to a carboxylic acid derivative to form an amide or an ester. Deprotonation of the α-carbon then generates a chiral enolate. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary from the alkylated product yields the desired α-substituted carbonyl compound with high enantiomeric purity. The success of this strategy relies on the ability of the auxiliary to rigidly control the conformation of the enolate and to be removed under mild conditions without racemization of the newly formed stereocenter. While the potential for this compound in this capacity is clear, detailed studies demonstrating its efficacy are not prominently featured in the current body of scientific literature.
Design and Synthesis of Novel Chiral Ligands Derived from this compound Scaffold
The 1,2-amino alcohol framework of this compound serves as a valuable and readily available chiral scaffold for the design and synthesis of new and more complex chiral ligands. The presence of two functional groups, the amino and hydroxyl groups, allows for a variety of chemical modifications to create bidentate or even tridentate ligands with tailored properties.
For example, the nitrogen and oxygen atoms can be incorporated into larger ring systems or functionalized with phosphine, amine, or other coordinating groups to enhance their binding affinity and catalytic activity. The benzyl (B1604629) group on the nitrogen and the ethyl group on the chiral carbon also provide sites for further modification to adjust the steric environment around the metal center. The goal of such ligand design is to create a well-defined and rigid chiral pocket that can effectively discriminate between the two faces of a prochiral substrate in a catalytic reaction, leading to high levels of enantioselectivity. The modular nature of synthesizing ligands from chiral amino alcohols like this compound allows for the systematic variation of ligand structure and the development of a library of ligands for screening in various asymmetric transformations. While the general principles are well-established, specific examples of novel ligands synthesized directly from this compound and their successful application in asymmetric catalysis require further exploration in the scientific literature.
Precursor for Advanced Chiral Building Blocks
The chiral amino alcohol, this compound, serves as a versatile starting material for the synthesis of a variety of advanced chiral building blocks that are pivotal in asymmetric synthesis. Its inherent stereochemistry provides a foundation for the construction of more complex chiral molecules with a high degree of stereocontrol. The presence of both a secondary amine and a secondary alcohol functional group allows for a range of chemical transformations, leading to valuable chiral auxiliaries, ligands, and synthons.
Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are a well-established class of chiral auxiliaries, famously employed in Evans' asymmetric aldol reactions to achieve high levels of stereoselectivity. The synthesis of a chiral oxazolidinone from this compound can be accomplished through cyclization with a suitable carbonylating agent.
The general approach involves the reaction of the amino alcohol with a reagent such as phosgene, carbonyldiimidazole (CDI), or diethyl carbonate. This reaction leads to the formation of a carbamate, which then undergoes intramolecular cyclization to yield the corresponding oxazolidinone. In the case of this compound, the resulting product would be an N-benzyl-4-ethyloxazolidin-2-one. The stereocenter at the 4-position of the oxazolidinone ring is directly derived from the stereocenter of the parent amino alcohol, thus preserving the chiral information.
Table 1: Synthesis of Chiral Oxazolidinone from this compound
| Step | Description | Reactants | Product |
| 1 | Carbonylation and Cyclization | This compound, Carbonylating agent (e.g., CDI) | (S)-3-benzyl-4-ethyloxazolidin-2-one |
The resulting N-benzyl-4-ethyloxazolidin-2-one can then be utilized as a chiral auxiliary. The bulky benzyl group on the nitrogen atom can influence the stereochemical outcome of subsequent reactions, such as enolate alkylation or acylation, by directing the approach of electrophiles from the less hindered face.
Preparation of Chiral Oxazolines
Chiral oxazolines are another important class of heterocyclic compounds that find widespread application as ligands in asymmetric catalysis, particularly in reactions involving transition metals. The synthesis of a chiral oxazoline from this compound typically proceeds through a two-step sequence.
The first step is the N-acylation of the amino alcohol. This is achieved by reacting this compound with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base. This reaction forms an N-acyl-N-benzylamino alcohol intermediate.
The second step is the cyclization of the N-acyl intermediate to the corresponding oxazoline. This is typically promoted by a dehydrating agent, such as thionyl chloride, or by the use of reagents like the Burgess reagent. The cyclization proceeds with inversion of configuration at the alcohol carbon if the reaction follows an SN2 pathway, or with retention of configuration depending on the specific conditions and reagents employed.
Table 2: General Scheme for the Preparation of a Chiral Oxazoline
| Step | Description | Starting Material | Intermediate/Product |
| 1 | N-Acylation | This compound | N-acyl-(2S)-1-(benzylamino)butan-2-ol |
| 2 | Cyclization/Dehydration | N-acyl-(2S)-1-(benzylamino)butan-2-ol | Chiral 2-substituted-4-ethyl-3-benzyl-oxazoline |
The substituent at the 2-position of the oxazoline ring is determined by the acyl group introduced in the first step, allowing for the synthesis of a library of chiral oxazoline ligands with varying steric and electronic properties.
Formation of Chiral Phosphonamides
Chiral phosphonamides have emerged as valuable reagents and ligands in organic synthesis. A plausible route to a chiral phosphonamide starting from this compound involves a multi-step sequence.
One potential strategy begins with the conversion of the amino alcohol to a cyclic sulfamidate. This can be achieved by reacting this compound with thionyl chloride to form a cyclic sulfite, followed by oxidation to the corresponding cyclic sulfamidate.
The resulting cyclic sulfamidate can then undergo nucleophilic ring-opening with a phosphide reagent, such as diphenylphosphine lithium. This reaction would yield a β-aminophosphine derivative. Subsequent oxidation of the phosphorus center, for instance with hydrogen peroxide, would lead to the desired chiral phosphonamide. The stereochemistry of the final product is dictated by the stereocenter of the starting amino alcohol.
Derivatization to Hydroxyethylamine Isosteres
Hydroxyethylamine isosteres are important structural motifs found in a number of potent enzyme inhibitors, most notably in HIV protease inhibitors. This compound can serve as a precursor for the synthesis of these valuable isosteres.
A synthetic pathway could commence with the conversion of this compound into its corresponding chiral oxazolidinone, as described in section 3.3.1. This oxazolidinone can then be N-acylated with a suitable carboxylic acid derivative. Subsequent stereoselective alkylation or aldol reaction at the α-position to the carbonyl group, directed by the chiral auxiliary, allows for the introduction of desired side chains.
Finally, reductive cleavage of the chiral auxiliary from the elaborated intermediate would furnish the hydroxyethylamine isostere. This multi-step approach allows for the controlled installation of multiple stereocenters and functional groups, making it a powerful strategy for the synthesis of complex and biologically active molecules.
Application in Multi-Component Reactions for Complex Chiral Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. Chiral amino alcohols and their derivatives are valuable inputs for stereoselective MCRs.
While this compound itself can potentially be used in certain MCRs, it is more commonly derivatized to participate in well-established reactions like the Ugi or Passerini reactions. For instance, after a debenzylation step to reveal the primary amine, the resulting (2S)-aminobutanol could be a chiral amine component in the Ugi four-component reaction. The Ugi reaction combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino amides. The use of a chiral amine component can induce stereoselectivity in the final product, leading to complex peptide-like scaffolds with a defined stereochemistry.
Similarly, the alcohol functionality of this compound could be incorporated into a larger molecule that then participates as the alcohol component in a Passerini three-component reaction. The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. The stereocenter from the amino alcohol would be embedded within the final complex product. These MCR strategies offer an efficient pathway to generate libraries of complex chiral molecules for various applications, including drug discovery.
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Schiff Base Hydrogenation Pathways
The formation of chiral 1,2-amino alcohols like (2S)-1-(benzylamino)butan-2-ol is often achieved through the catalytic hydrogenation of a corresponding Schiff base. Research on the closely related compound, (S)-(+)-2-(N-benzylamino)butan-1-ol, provides significant insight into the mechanistic pathways involved. mtak.hu The primary reaction involves the hydrogenation of the Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, to yield the desired secondary amine, (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB). mtak.hu
However, the reaction is not always straightforward and can involve competing pathways and side reactions. One significant side reaction is the formation of a tertiary amine derivative, (S)-(+)-2-(N,N-dibenzylamino)butan-1-ol (DBAB). mtak.hu This occurs through a coupling reaction between the newly formed secondary amine (BAB) and an excess of benzaldehyde, which is a precursor to the Schiff base. This coupling is followed by elimination of a water molecule and subsequent hydrogenation. mtak.hu
Possible Reaction Pathways in the Hydrogenation of a Precursor Schiff Base
Understanding Stereochemical Outcomes in Nucleophilic Substitution Reactions (e.g., SN2 Reactions at the Chiral Center)
The chiral center in this compound is the carbon atom at the second position (C2), which is bonded to the hydroxyl group. Nucleophilic substitution reactions at this center are expected to proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism, particularly with strong nucleophiles and in polar aprotic solvents. youtube.comyoutube.com
The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com A key stereochemical feature of the S_N2 reaction is the "backside attack." masterorganicchemistry.com The nucleophile approaches the carbon center from the side opposite to the leaving group (in this case, the protonated hydroxyl group, -OH2+). masterorganicchemistry.comyoutube.com
This backside attack forces the other three substituents on the carbon to invert their spatial orientation, much like an umbrella flipping inside out in a strong wind. youtube.com This phenomenon is known as Walden inversion. youtube.com At the transition state, the carbon atom is transiently five-coordinate with a trigonal bipyramidal geometry. masterorganicchemistry.com
For this compound, if the hydroxyl group at the C2 position acts as a leaving group (after protonation), an incoming nucleophile will attack from the rear. This will lead to an inversion of the stereochemical configuration at this center. Consequently, the (2S) enantiomer would be converted into the corresponding (2R) product. youtube.comyoutube.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com
Kinetic Profiling and Influence of Reaction Parameters on Selectivity and Conversion
The efficiency of the synthesis of this compound's analogue via Schiff base hydrogenation is highly dependent on the reaction parameters. Kinetic studies focus on how factors such as solvent, temperature, pressure, and catalyst affect the rate of reaction, conversion of the starting material, and selectivity towards the desired product. mtak.hu
In the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol, the choice of solvent was found to have a profound impact on the outcome. mtak.hu Studies using palladium on carbon (Pd/C) as a catalyst under mild conditions (room temperature and atmospheric pressure) demonstrated that apolar solvents are preferable. mtak.hu
Specifically, conducting the hydrogenation in toluene (B28343) resulted in a complete conversion of the Schiff base and a high selectivity (90%) for the desired secondary amine. mtak.hu This led to an isolated yield of 93% with a purity of 97%. mtak.hu In contrast, using other solvents like methanol (B129727), hexane (B92381), dichloromethane, tetrahydrofuran, or ethyl acetate (B1210297) under the same conditions led to different selectivity and purity profiles. mtak.hu The favorable outcome in toluene suggests that the solvent plays a critical role in mediating the interactions between the substrate, the catalyst surface, and the hydrogen, thereby minimizing the formation of byproducts seen in the mechanistic pathways. mtak.hu
Influence of Solvent on the Hydrogenation of a Precursor Schiff Base
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-1-(benzylamino)butan-2-ol, providing precise information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. The integration of the signals corresponds to the ratio of protons in each environment, which is crucial for purity assessment. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group, the protons of the butyl chain, and the exchangeable protons of the hydroxyl and amine groups. The splitting patterns (multiplicity) of the signals, governed by the n+1 rule, reveal the connectivity of the atoms. docbrown.info For instance, the methine proton at the C2 position would appear as a multiplet due to coupling with adjacent protons on C1 and C3.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, nine distinct signals would be expected: four for the butanol backbone and five for the benzyl group (with two pairs of aromatic carbons being equivalent). The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.infodocbrown.info
Stereochemical Assignment: While standard NMR can confirm the constitution of the molecule, advanced NMR techniques are often required for unambiguous stereochemical assignment. The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. researchgate.net Reaction of the chiral alcohol with both enantiomers of the derivatizing agent produces diastereomers, which will exhibit distinguishable chemical shifts in the NMR spectrum, allowing for the assignment of the absolute configuration of the C2 stereocenter. researchgate.net
Purity Assessment: ¹H NMR is a powerful quantitative tool (qNMR). By integrating the area under specific peaks corresponding to the molecule and comparing it to the integral of a known amount of an internal standard, the purity of the sample can be determined with high accuracy. The absence of unexpected signals is a primary indicator of chemical purity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ (C4) | ~0.9 | Triplet (t) |
| -CH₂- (C3) | ~1.4-1.6 | Multiplet (m) |
| -NH-CH₂- (C1) | ~2.6-2.8 | Multiplet (m) |
| -CH(OH)- (C2) | ~3.6-3.8 | Multiplet (m) |
| -NH- & -OH | Variable | Broad Singlet (br s) |
| Benzyl -CH₂- | ~3.8 | Singlet (s) or AB quartet |
| Aromatic -CH | ~7.2-7.4 | Multiplet (m) |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C4) | ~10 |
| -CH₂- (C3) | ~30 |
| -NH-CH₂- (C1) | ~55 |
| Benzyl -CH₂- | ~54 |
| -CH(OH)- (C2) | ~70 |
| Aromatic -CH | ~127-129 |
| Aromatic Quaternary C | ~140 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, MALDI-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. jeolusa.com
Molecular Mass Determination: Soft ionization techniques like Electrospray Ionization (ESI) are ideally suited for a molecule like this compound. In positive ion mode, the molecule would readily protonate to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the determination of the elemental formula with high confidence. jeolusa.com The monoisotopic mass of C₁₁H₁₇NO is 179.1310 g/mol , so the expected [M+H]⁺ ion would have an m/z of approximately 180.1388.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. rsc.orgresearchgate.net The fragmentation pattern provides a fingerprint that helps confirm the molecular structure. Key fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the heteroatoms (oxygen and nitrogen) is a common pathway for alcohols and amines. libretexts.org This could lead to the loss of a propyl radical to form an ion at m/z 136, or the loss of an ethyl radical to form an ion at m/z 150.
Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment corresponding to [M+H-H₂O]⁺ at m/z 162.1494. libretexts.org
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-N bond to lose the benzyl group, or cleavage of the benzyl C-C bond to generate the stable tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91.
| m/z (Expected) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180.14 | [C₁₁H₁₈NO]⁺ | Molecular Ion [M+H]⁺ |
| 162.15 | [C₁₁H₁₆N]⁺ | Loss of H₂O |
| 150.12 | [C₉H₁₂NO]⁺ | Alpha-cleavage (loss of C₂H₅•) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 88.08 | [C₅H₁₀O]⁺• | Cleavage of C-N bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic wavenumber range. The IR spectrum of this compound would display several key absorption bands confirming its structure. docbrown.infodocbrown.info
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. libretexts.org
N-H Stretch: A moderate absorption peak is expected in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine (-NH-) stretching vibration. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the butyl and benzyl methylene (B1212753) groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol typically appears as a strong band in the 1050-1150 cm⁻¹ range.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3300-3500 (moderate) | N-H Stretch | Secondary Amine |
| 3030-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1050-1150 | C-O Stretch | Secondary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Characterization (if applicable to derivatives or metal complexes)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions. nih.gov The parent compound, this compound, contains a benzene (B151609) ring which acts as a chromophore. It would exhibit characteristic π → π* transitions, typically showing a strong absorption band (the E-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm.
The primary utility of UV-Vis spectroscopy for this compound lies in the characterization of its derivatives, particularly its metal complexes. researchgate.netresearchgate.net As a bidentate N,O-donor ligand, this compound can coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II)). mdpi.com The formation of these complexes often results in new, lower-energy electronic transitions that are visible in the UV-Vis spectrum:
Ligand-to-Metal Charge Transfer (LMCT): These transitions can occur where an electron is excited from a ligand-based orbital to a metal-based d-orbital, often resulting in intense absorption bands. mdpi.com
d-d Transitions: For transition metal complexes with partially filled d-orbitals, weak absorptions can appear in the visible region (400-800 nm) corresponding to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The position and intensity of these bands provide information about the coordination geometry and electronic structure of the metal center. nih.govsebhau.edu.ly
X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of this compound can be grown, this method provides the definitive proof of its molecular structure and, crucially, its absolute configuration.
The analysis yields a detailed model of the molecule in the crystal lattice, providing precise data on:
Bond Lengths and Angles: Accurate measurements of all bond distances and angles within the molecule.
Conformation: The exact spatial arrangement (conformation) of the butyl chain and benzyl group relative to the stereocenter.
Absolute Configuration: For a chiral molecule crystallizing in a non-centrosymmetric space group, X-ray diffraction can directly determine the absolute configuration of the stereocenter (in this case, confirming the 'S' configuration at C2) by analyzing anomalous dispersion effects. nih.gov
Intermolecular Interactions: It reveals how the molecules are packed in the crystal, detailing intermolecular forces like hydrogen bonds (e.g., between the -OH and -NH groups of neighboring molecules) and van der Waals interactions. nih.govresearchgate.net This information is vital for understanding the solid-state properties of the compound.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Mosher's acid |
| α-methoxy-α-trifluoromethylphenylacetic acid |
| Copper(II) |
| Nickel(II) |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For (2S)-1-(benzylamino)butan-2-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its electronic landscape and reactivity.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be primary sites of electron density, influencing its interaction with other molecules.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. These calculations can also predict various electronic properties, as illustrated in the hypothetical data table below.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
For this compound, MD simulations can explore its vast conformational space by modeling the rotation around its single bonds. These simulations can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent. The flexibility of the butyl chain and the orientation of the benzyl (B1604629) group are key aspects that can be analyzed. Such conformational analyses are crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.
MD simulations are also instrumental in studying how this compound interacts with other molecules, including solvents or biological macromolecules. By analyzing the radial distribution functions and hydrogen bonding patterns, researchers can understand the nature and strength of these interactions. For instance, simulations can reveal how the hydroxyl and amino groups participate in hydrogen bonding with water molecules or with the active site of a protein.
Prediction of Stereoselectivity and Elucidation of Reaction Pathways through Computational Modeling
Computational modeling is a powerful tool for predicting the stereoselectivity of chemical reactions and for mapping out the intricate details of reaction pathways. For reactions involving or producing chiral molecules like this compound, understanding the factors that favor the formation of one stereoisomer over another is of paramount importance.
By calculating the energies of transition states for different reaction pathways, computational methods can predict which stereoisomer is kinetically and thermodynamically favored. DFT calculations are often employed to locate and characterize the transition state structures and to compute the activation energies. This information is critical for designing synthetic routes that yield the desired enantiomer with high purity.
For instance, in the synthesis of this compound, computational modeling could be used to study the mechanism of the reductive amination of a precursor ketone. By modeling the approach of the reducing agent to the intermediate imine, the model can predict the facial selectivity that leads to the (S) configuration at the C2 position. These theoretical investigations can guide the choice of reagents and reaction conditions to optimize the stereochemical outcome.
Application of Computational Methods in Ligand Design and Optimization
The principles of computational chemistry are central to modern drug discovery and materials science, particularly in the design and optimization of ligands. This compound, with its chiral centers and functional groups, serves as a scaffold that can be computationally modified to enhance its binding affinity and selectivity for a specific biological target.
Computational ligand-based drug design (LBDD) can be employed when the three-dimensional structure of the target is unknown. Methods such as quantitative structure-activity relationship (QSAR) studies can establish a correlation between the structural features of a series of compounds and their biological activity. For this compound, modifications to the benzyl ring or the butyl chain could be systematically evaluated through QSAR to predict their impact on activity.
When the structure of the target protein is known, structure-based drug design (SBDD) techniques like molecular docking can be used. Docking simulations would place this compound into the binding site of a receptor to predict its binding mode and affinity. The results of these simulations can guide the rational design of new derivatives with improved interactions, such as additional hydrogen bonds or enhanced hydrophobic contacts. MD simulations can then be used to assess the stability of the ligand-protein complex over time.
Table 2: Illustrative Computational Workflow for Ligand Optimization
| Step | Computational Method | Objective |
|---|---|---|
| 1. Initial Ligand Docking | Molecular Docking | Predict the binding pose of this compound in the target's active site. |
| 2. Identification of Key Interactions | Visualization and Analysis | Identify key hydrogen bonds, hydrophobic interactions, and steric clashes. |
| 3. In Silico Modification | Molecular Modeling | Generate a library of virtual derivatives with modifications to the parent scaffold. |
| 4. Re-docking and Scoring | Molecular Docking | Rank the new derivatives based on their predicted binding affinities. |
This table outlines a typical computational strategy for optimizing a lead compound like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
